molecular formula C8H14ClN3O2 B3100144 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride CAS No. 13625-49-5

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Cat. No. B3100144
CAS RN: 13625-49-5
M. Wt: 219.67 g/mol
InChI Key: SOPWZZACEHCWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a chemical compound with the CAS Number: 13625-49-5 . It has a molecular weight of 219.67 . The IUPAC name for this compound is 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride . It is stored at room temperature and kept dry and cool .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3O2.ClH/c1-11-6(12)8(10-7(11)13)2-4-9-5-3-8;/h9H,2-5H2,1H3,(H,10,13);1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 334 C .

Scientific Research Applications

Antimicrobial and Detoxification Applications

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has been studied for its potential in antimicrobial and detoxification applications. A study by Ren et al. (2009) synthesized a related N-halamine precursor and bonded it onto cotton fabrics. This modified cotton demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential in biocidal applications (Ren et al., 2009).

Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase

Váchal et al. (2012) identified derivatives of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as effective inhibitors of hypoxia-inducible factor prolyl hydroxylase. This suggests potential use in treating anemia, as these inhibitors can upregulate erythropoietin in vivo (Váchal et al., 2012).

Myelostimulating Activity

The compound has shown promise in stimulating bone marrow hematopoiesis. Yu et al. (2018) demonstrated its myelostimulating activity in artificially induced myelodepressive syndrome, suggesting its potential in accelerating the regeneration of lymphocyte and granulocyte cell pools (Yu et al., 2018).

Antimicrobial Activity

Krolenko et al. (2015) developed efficient methods for synthesizing derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione, which showed antimicrobial activity. This indicates the broader potential of this chemical class in antimicrobial applications (Krolenko et al., 2015).

Ligands for Serotonin Receptors

Weinhardt et al. (1996) identified substituted benzenesulfonyl derivatives of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as selective ligands for the 5-HT2C serotonin receptor, outlining a structure-activity relationship in this series (Weinhardt et al., 1996).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-11-6(12)8(10-7(11)13)2-4-9-5-3-8;/h9H,2-5H2,1H3,(H,10,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPWZZACEHCWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCNCC2)NC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

CAS RN

13625-49-5
Record name 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13625-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 2,4-dioxo-3-methyl-1,3,8-triaza-8-spiro[4.5]decanecarboxylate (4.7 g, 16.6 mmol), hydrogen chloride (5 g, 13.7 mmol) and ethanol (90 mL) was heated approximately 10 minutes at reflux. The mixture was cooled in an ice-bath and the solids were collected, washed with ethanol and dried at 70° C. to give 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride (3.5 g, 15.9 mmol).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Reactant of Route 4
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Reactant of Route 5
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Reactant of Route 6
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.